molecular formula C7H3BrClF3O B1456833 4-Bromo-2-[chloro(difluoro)methoxy]-1-fluorobenzene CAS No. 1417567-22-6

4-Bromo-2-[chloro(difluoro)methoxy]-1-fluorobenzene

Cat. No.: B1456833
CAS No.: 1417567-22-6
M. Wt: 275.45 g/mol
InChI Key: YESVTHFFHKHMBL-UHFFFAOYSA-N
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Description

4-Bromo-2-[chloro(difluoro)methoxy]-1-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, chlorine, fluorine, and difluoromethoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-[chloro(difluoro)methoxy]-1-fluorobenzene can be achieved through several synthetic routes. One common method involves the halogenation of a suitable benzene derivative. For instance, starting with a fluorobenzene derivative, bromination and chlorination can be carried out using bromine and chlorine reagents under controlled conditions. The difluoromethoxy group can be introduced through a nucleophilic substitution reaction using a suitable difluoromethylating agent .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and nucleophilic substitution reactions. The process typically requires the use of specialized equipment to handle the reactive halogenating agents and to ensure the safety and efficiency of the reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-[chloro(difluoro)methoxy]-1-fluorobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized benzene derivatives, while coupling reactions can produce biaryl compounds with diverse substituents .

Scientific Research Applications

4-Bromo-2-[chloro(difluoro)methoxy]-1-fluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-[chloro(difluoro)methoxy]-1-fluorobenzene involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms and difluoromethoxy group can form specific interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The compound can also participate in electrophilic aromatic substitution reactions, where it acts as an electrophile and reacts with nucleophiles in the biological environment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-[chloro(difluoro)methoxy]-1-fluorobenzene is unique due to the presence of multiple halogen atoms and a difluoromethoxy group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and the ability to form specific interactions with biological targets, making it valuable for various applications in research and industry .

Properties

IUPAC Name

4-bromo-2-[chloro(difluoro)methoxy]-1-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClF3O/c8-4-1-2-5(10)6(3-4)13-7(9,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YESVTHFFHKHMBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)OC(F)(F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Bromo-2-[chloro(difluoro)methoxy]-1-fluorobenzene
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4-Bromo-2-[chloro(difluoro)methoxy]-1-fluorobenzene
Reactant of Route 5
4-Bromo-2-[chloro(difluoro)methoxy]-1-fluorobenzene
Reactant of Route 6
4-Bromo-2-[chloro(difluoro)methoxy]-1-fluorobenzene

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